4-Amino-3-methoxybenzeneethanamine-d4
Description
4-Amino-3-methoxybenzeneethanamine-d4 (CAS 74719-63-4) is a deuterium-labeled derivative of 4-Amino-3-methoxybenzeneethanamine (unlabelled CAS 180149-06-8). Its molecular formula is C₁₆H₁₅D₄NO₂, with a molecular weight of 261.35 g/mol . The compound features four deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: [2H]C([2H])(N)C([2H])([2H])c1ccc(OCc2ccccc2)c(OC)c1 . It is supplied as a neat (undiluted) material and is categorized as a stable isotope-labeled compound, primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies .
Properties
CAS No. |
74719-63-4 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
261.357 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2 |
InChI Key |
GLMWLELOJCRYRI-YQUBHJMPSA-N |
SMILES |
COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxybenzeneethanamine-d4 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxybenzeneethanamine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-3-methoxybenzeneethanamine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxybenzeneethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: 4-Amino-3-methoxybenzeneethanamine
The unlabelled form (CAS 180149-06-8) shares the same core structure but lacks deuterium substitution. Key differences include:
Isotope-Labeled Analogues
Other isotope-labeled compounds, such as Aminomethanephosphonic Acid-¹³C,¹⁵N (CAS 170571-01-4) and 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-¹³C₂,¹⁵N (CAS 89332-50-3), serve similar analytical roles but differ in isotopic substitution patterns and applications:
Key Insight : Deuterium labeling is preferred for NMR due to its distinct spin properties, while ¹³C/¹⁵N labels are used in MS for enhanced fragmentation tracking .
Structurally Related Amines
4-(Dimethylamino)benzylamine Dihydrochloride (CAS Not Provided)
This compound features a dimethylamino group instead of methoxy and primary amino groups. Notable differences include:
- Solubility: The dihydrochloride salt form enhances water solubility, unlike the free-base this compound .
- Applications : Used in peptide synthesis and as a catalyst, whereas the deuterated compound is analytical-focused .
trans-1-Amino-3-fluoro-cyclobutanecarboxylic Acid (CAS 887354-48-5)
A fluorinated cyclic amine with distinct stereochemistry:
Comparative Data Table: Structural and Functional Properties
Research Findings and Implications
- Deuterium Isotope Effects: The D₄ substitution in this compound reduces metabolic degradation rates compared to the non-deuterated form, making it advantageous in pharmacokinetic studies .
- Structural Flexibility: Unlike rigid cyclic amines (e.g., trans-1-Amino-3-fluoro-cyclobutanecarboxylic Acid), the linear structure of this compound allows broader compatibility with analytical matrices .
- Synthetic Utility: The dimethylamino variant’s dihydrochloride salt is prioritized in synthesis due to stability, while the deuterated form’s neat format ensures purity in calibration .
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